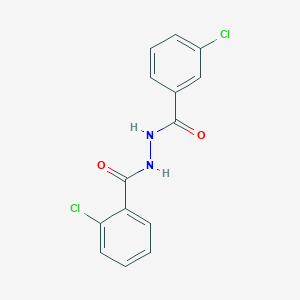![molecular formula C15H9ClN2O3 B5506648 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a useful research compound. Its molecular formula is C15H9ClN2O3 and its molecular weight is 300.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0301698 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid derivatives have shown significant potential in antimicrobial applications. Studies have demonstrated the synthesis of such compounds and their efficacy against various microorganisms. For instance, compounds with this structure have been synthesized and tested for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. Several synthesized compounds exhibited potency in terms of antimicrobial activity (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Plant Growth Regulation
Research exploring the synthesis of C-o-carboxyphenyl derivatives of some five-membered heterocycles, including this compound, has been conducted to assess their potential as plant growth regulators. These synthetic routes were investigated to create compounds required for testing in the context of plant growth regulation (Harris & Huppatz, 1978).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, including those related to this compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting corrosion, particularly in the context of mild steel in acidic environments. The studies encompass a range of techniques such as gravimetric analysis, electrochemical methods, and surface analysis (Ammal, Prajila, & Joseph, 2018).
Advanced Oxidation Processes
Research has also been conducted on the potential use of 1,3,4-oxadiazole derivatives in advanced oxidation processes. These studies involve the degradation of organic pollutants in water, indicating the possible application of these compounds in environmental remediation and wastewater treatment (Bokare & Choi, 2011).
Anticancer Evaluation
There has been interest in the potential anticancer properties of 1,3,4-oxadiazole derivatives. Studies have explored the synthesis of these compounds and their evaluation as potential anticancer agents. This includes assessing their effectiveness against various cancer cell lines, providing insights into their possible use in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Photoluminescence Properties
1,3,4-oxadiazole derivatives have been synthesized and evaluated for their photoluminescent properties. These studies are significant in the context of materials science, where such compounds could be used in various applications, including as components in optoelectronic devices (Han, Wang, Zhang, & Zhu, 2010).
Safety and Hazards
Properties
IUPAC Name |
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-11(12)14-18-17-13(21-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXQUNCVDUQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![(1R,3S)-3-(2-aminoethoxy)-7-[(4-methoxy-2,5-dimethylphenyl)methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5506573.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione](/img/structure/B5506650.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
